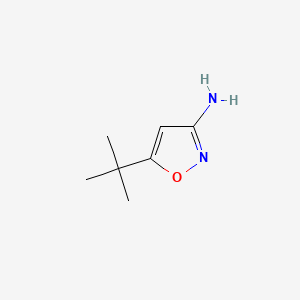

3-Amino-5-tert-butylisoxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXGVZJHUKEJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073559 | |

| Record name | 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55809-36-4 | |

| Record name | 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055809364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-tert-butylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-5-tert-butylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthesis mechanism for 3-amino-5-tert-butylisoxazole, a valuable heterocyclic building block in medicinal chemistry. The document outlines detailed experimental protocols for the synthesis of the key precursor and the final compound, presents quantitative data, and illustrates the underlying chemical pathways.

Executive Summary

The synthesis of this compound is most effectively achieved through the cyclocondensation of a β-ketonitrile, specifically 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile), with hydroxylamine. A critical parameter for the success of this synthesis is the rigorous control of pH to ensure the regioselective formation of the desired 3-amino isomer over the undesired 5-amino byproduct. Optimal conditions typically involve maintaining a pH between 7 and 8 at a moderate temperature. This guide details a reliable method that delivers high purity and good yields, addressing common challenges in the synthesis of 3-aminoisoxazoles.

Core Synthesis Pathway and Mechanism

The principal route to this compound involves a two-step conceptual process:

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the nitrile carbon of pivaloylacetonitrile. This forms an amidoxime-like intermediate. The nitrogen of hydroxylamine is a stronger nucleophile than the oxygen, which directs this initial step.

-

Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization, where the oxygen of the hydroxylamine moiety attacks the ketone carbonyl carbon. Subsequent dehydration of the resulting heterocyclic intermediate yields the stable aromatic isoxazole ring.

The regioselectivity of this reaction is highly pH-dependent.[1]

-

At pH 7-8 (Neutral to Slightly Basic): Hydroxylamine preferentially attacks the nitrile group, leading to the formation of the desired This compound .[1]

-

At pH > 8 (Basic): Under more basic conditions, hydroxylamine is more likely to react with the ketone carbonyl first, which, after cyclization, results in the formation of the isomeric byproduct, 5-amino-3-tert-butylisoxazole .[1]

-

At pH < 5 (Acidic): In acidic conditions, the formation of an isoxazolone compound can become the principal product.

This relationship is visualized in the logical diagram below.

References

Spectroscopic Characterization of 3-Amino-5-tert-butylisoxazole: A Technical Guide

Introduction

3-Amino-5-tert-butylisoxazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the isoxazole scaffold in various bioactive molecules. A thorough spectroscopic characterization is fundamental to confirm its molecular structure, assess its purity, and provide a reference for future studies. This technical guide provides a comprehensive overview of the spectroscopic properties and the methodologies used for the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of its structural analog, 3-Amino-5-methylisoxazole, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 1.3 | Singlet | 9H | -C(CH₃)₃ |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~ 5.8 | Singlet | 1H | =CH- |

Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 28 | -C(CH₃)₃ |

| ~ 35 | -C(CH₃)₃ |

| ~ 95 | =CH- |

| ~ 160 | C=N |

| ~ 170 | C-NH₂ |

Solvent: CDCl₃ or DMSO-d₆. Reference: Solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretch (Amine) |

| 2960 - 2870 | Strong | C-H stretch (tert-butyl) |

| ~ 1640 | Medium | N-H bend (Amine) |

| ~ 1610 | Medium | C=N stretch (Isoxazole ring) |

| ~ 1460 | Medium | C=C stretch (Isoxazole ring) |

| ~ 1370 | Medium | C-H bend (tert-butyl) |

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 140 | High | [M]⁺ (Molecular Ion) |

| 125 | High | [M - CH₃]⁺ |

| 83 | Medium | [M - C(CH₃)₃]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

Ionization method: Electron Ionization (EI).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 5: Predicted UV-Vis Absorption Data for this compound

| λ_max (nm) | Solvent |

| ~ 230 - 260 | Ethanol or Methanol |

Note: The absorption maximum can be influenced by the solvent.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments and connectivity.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument, typically requiring a larger number of scans for adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[2]

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment or a blank KBr pellet.

-

Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer's sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for purified samples.[4]

-

Ionization: Ionize the sample using a suitable technique, most commonly Electron Ionization (EI) for volatile and thermally stable compounds.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze the major fragment ions to deduce the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption corresponding to electronic transitions.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the absorption maximum.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be used to correct for the absorbance of the solvent and the cuvette.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the UV-Vis spectrum, typically over a range of 200-800 nm.

-

Data Processing: The instrument software will subtract the blank spectrum from the sample spectrum.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like this compound, highlighting the interplay between different spectroscopic techniques.

This comprehensive approach, integrating data from multiple spectroscopic techniques, is essential for the unambiguous structural confirmation and purity assessment of this compound, thereby supporting its potential applications in research and development.

References

- 1. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. compoundchem.com [compoundchem.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Spectroscopic Analysis of 3-Amino-5-tert-butylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Amino-5-tert-butylisoxazole. The information presented herein is intended to support researchers and scientists in the fields of medicinal chemistry, drug development, and organic synthesis in the unambiguous identification and characterization of this compound.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are depicted in the diagram below. This standardized numbering is used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The data, acquired in deuterated chloroform (CDCl₃), is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.34 | Singlet | 1H | H4 |

| 4.17 | Broad Singlet | 2H | NH₂ |

| 1.29 | Singlet | 9H | C(CH₃)₃ |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for each carbon atom of this compound in deuterated chloroform (CDCl₃) are presented in the following table.

| Chemical Shift (δ) ppm | Assignment |

| 178.6 | C5 |

| 162.8 | C3 |

| 89.9 | C4 |

| 32.5 | C (CH₃)₃ |

| 28.3 | C(C H₃)₃ |

Experimental Protocol: NMR Data Acquisition

The following protocol outlines the general procedure for acquiring high-quality NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data presented in this guide were acquired on a standard 400 MHz NMR spectrometer.

-

Tune and shim the spectrometer to ensure optimal resolution and lineshape.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range of approximately 0 to 200 ppm.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with known data for similar structures.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: General workflow for NMR data acquisition, processing, and analysis.

Mass Spectrometry Analysis of 3-Amino-5-tert-butylisoxazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Amino-5-tert-butylisoxazole. It is intended for researchers, scientists, and drug development professionals who are working with this compound and require a deeper understanding of its analysis using mass spectrometry techniques. This guide covers the fundamental properties of the molecule, detailed experimental protocols, and a theoretical examination of its fragmentation patterns.

Introduction to this compound

This compound is a heterocyclic organic compound featuring an isoxazole ring substituted with an amino group and a tert-butyl group.[1] The presence of these functional groups imparts specific chemical properties that are relevant to its analysis by mass spectrometry. The basic amino group provides a site for efficient protonation, making it suitable for analysis by electrospray ionization (ESI) in positive ion mode. The tert-butyl group, a bulky aliphatic substituent, is expected to influence the fragmentation behavior of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for sample preparation and for the interpretation of mass spectrometry data.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂N₂O | [1][2] |

| Molecular Weight | 140.18 g/mol | [3] |

| CAS Number | 55809-36-4 | [1][2] |

| Appearance | Pale cream to yellow crystals or powder | [2] |

| Melting Point | 110-114 °C | |

| IUPAC Name | 5-tert-butyl-1,2-oxazol-3-amine | [2][3] |

Experimental Protocols for Mass Spectrometry Analysis

Direct Infusion Mass Spectrometry

This method is suitable for obtaining a quick mass spectrum of a pure compound and for fragmentation studies (MS/MS).

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for electrospray ionization, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.

Instrumentation and Parameters:

-

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer is recommended for high-resolution mass analysis.

-

Ionization Source: Electrospray Ionization (ESI)

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V (can be optimized)

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 350 - 500 °C

-

Desolvation Gas Flow: 600 - 800 L/hr

-

Scan Range: m/z 50 - 500

Workflow for Direct Infusion Analysis:

Workflow for Direct Infusion Mass Spectrometry Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for analyzing the compound in complex mixtures, such as biological samples or reaction mixtures.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 30 - 40 °C

-

Injection Volume: 1 - 5 µL

Mass Spectrometry Conditions:

The mass spectrometer parameters would be similar to those used for direct infusion, with data acquisition synchronized with the chromatographic elution.

Workflow for LC-MS Analysis:

Workflow for LC-MS Analysis.

Predicted Fragmentation Pattern

In the absence of experimental MS/MS data for this compound, a theoretical fragmentation pathway can be proposed based on its chemical structure and known fragmentation mechanisms of similar compounds. The protonated molecule ([M+H]⁺, m/z 141.10) is expected to be the precursor ion in positive mode ESI-MS.

The primary fragmentation is likely to involve the cleavage of the bulky tert-butyl group and fragmentation of the isoxazole ring. The tert-butyl group can be lost as isobutylene via a McLafferty-type rearrangement or as a tert-butyl radical. Cleavage of the N-O bond in the isoxazole ring is a common fragmentation pathway for this heterocyclic system.

Proposed Fragmentation Pathway:

Predicted Fragmentation Pathway of Protonated this compound.

Interpretation of Key Fragments:

-

m/z 126.08: This fragment likely corresponds to the loss of a methyl radical (•CH₃) from the tert-butyl group.

-

m/z 113.10: This could result from the loss of carbon monoxide (CO) following the cleavage of the isoxazole ring.

-

m/z 85.04: The loss of isobutylene (C₄H₈) is a very common fragmentation pathway for compounds containing a tert-butyl group.

-

m/z 84.03: This fragment would be the result of the loss of a tert-butyl radical (•C₄H₉).

Conclusion

This technical guide provides a framework for the mass spectrometry analysis of this compound. While experimental data is currently limited, the provided protocols and theoretical fragmentation patterns offer a solid starting point for researchers. The methodologies described herein, from sample preparation to data interpretation, are based on established principles of mass spectrometry and can be adapted to specific instrumentation and analytical goals. Further experimental work is necessary to validate the predicted fragmentation pathways and to develop quantitative analytical methods for this compound.

References

Infrared Spectroscopy of 3-Amino-5-tert-butylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-Amino-5-tert-butylisoxazole. While a publicly available, fully characterized and assigned infrared spectrum for this specific molecule is not readily found in peer-reviewed literature, this document outlines the expected spectral features based on its functional groups and data from analogous compounds. It also provides detailed experimental protocols for obtaining and analyzing its infrared spectrum.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is characterized by the vibrational modes of its primary functional groups: the amino group (-NH₂), the tert-butyl group (-C(CH₃)₃), and the isoxazole ring. The following table summarizes the predicted characteristic infrared absorption bands, their expected wavenumber ranges, and the corresponding vibrational modes. These predictions are based on established group frequencies and data from similar isoxazole derivatives.[1][2][3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3400 - 3200 | Medium-Strong | N-H stretching (asymmetric and symmetric) | Amino (-NH₂) |

| 3000 - 2850 | Medium-Strong | C-H stretching (aliphatic) | tert-Butyl (-C(CH₃)₃) |

| 1650 - 1580 | Medium-Strong | N-H bending (scissoring) | Amino (-NH₂) |

| 1620 - 1550 | Medium | C=N stretching | Isoxazole Ring |

| 1470 - 1450 | Medium | C-H bending (asymmetric) | tert-Butyl (-C(CH₃)₃) |

| 1390 - 1360 | Strong | C-H bending (symmetric, characteristic doublet) | tert-Butyl (-C(CH₃)₃) |

| 1450 - 1300 | Medium-Weak | Ring stretching | Isoxazole Ring |

| 1300 - 1100 | Medium-Strong | C-N stretching | Amino (-NH₂) |

| 1100 - 1000 | Medium | C-O stretching | Isoxazole Ring |

| 900 - 650 | Medium-Broad | N-H wagging | Amino (-NH₂) |

Experimental Protocols for Infrared Spectroscopy

To obtain a high-quality infrared spectrum of this compound, which is a solid at room temperature, several standard procedures can be employed.[4][5][6][7] The choice of method will depend on the available equipment and the desired spectral quality.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This is often the simplest and most rapid method for analyzing solid samples.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Methodology:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.[4]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

-

Sample Spectrum: Collect the infrared spectrum of the sample. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in absorbance or transmittance. No further sample preparation is needed.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe after the measurement.

Potassium Bromide (KBr) Pellet Transmission Spectroscopy

This is a traditional method for obtaining high-quality transmission spectra of solid samples.

Instrumentation: An FTIR spectrometer, a hydraulic press, and a pellet die.

Materials:

-

This compound (1-2 mg)

-

Dry, spectroscopic grade Potassium Bromide (KBr) (100-200 mg)

-

Agate mortar and pestle

Methodology:

-

Grinding: Add approximately 1-2 mg of the sample to an agate mortar. Add about 100-200 mg of dry KBr powder.[6]

-

Mixing: Gently grind the sample and KBr together until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.[5]

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Background Spectrum: Record a background spectrum with the empty sample holder in the beam path.

-

Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and collect the spectrum.

-

Data Processing: The spectrum is recorded in transmittance, which can be converted to absorbance if needed.

Visualizations

Molecular Structure and Key Functional Groups

The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups responsible for its characteristic infrared absorptions.

Caption: Structure of this compound with key functional groups.

Experimental Workflow for FTIR Spectroscopy

The logical flow for analyzing a solid sample like this compound using FTIR spectroscopy is depicted below.

Caption: General workflow for FTIR analysis of a solid sample.

References

An In-depth Technical Guide to 3-Amino-5-tert-butylisoxazole: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and experimental considerations for 3-Amino-5-tert-butylisoxazole. This heterocyclic amine is a valuable building block in medicinal chemistry and synthetic organic chemistry, recognized for its role in the development of novel pharmaceutical agents.[1] This document consolidates its physical and chemical data, explores its characteristic reactions, and provides detailed experimental methodologies.

Chemical and Physical Properties

This compound is an organic compound featuring a five-membered isoxazole ring substituted with an amino group at the 3-position and a bulky tert-butyl group at the 5-position.[1] The amino group makes the compound soluble in polar solvents and allows it to engage in hydrogen bonding, while the tert-butyl group increases its lipophilicity, a key factor in modulating pharmacokinetic properties in drug design.[1] At room temperature, it typically exists as a pale cream to yellow crystalline powder.[2]

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | 5-tert-butyl-1,2-oxazol-3-amine | [2][3] |

| CAS Number | 55809-36-4 | [1][2][4] |

| Molecular Formula | C₇H₁₂N₂O | [1][2][4] |

| Molecular Weight | 140.18 g/mol | [3][4] |

| Canonical SMILES | CC(C)(C)C1=CC(=NO1)N | [2][3] |

| InChI | 1S/C7H12N2O/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3,(H2,8,9) | [1][4] |

| InChI Key | GGXGVZJHUKEJHO-UHFFFAOYSA-N | [2][4] |

Physical Characteristics

| Property | Value | Reference |

| Appearance | Pale cream to yellow crystals or powder | [2] |

| Melting Point | 106.5-115.5 °C | [2] |

| Assay (GC) | ≥96.0% | [2] |

| XLogP3-AA | 1.7 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

Spectroscopic Data (Predicted)

-

¹H NMR: The spectrum would feature a singlet for the nine protons of the tert-butyl group, a singlet for the methine proton on the isoxazole ring, and a broad singlet for the two protons of the amino group.

-

¹³C NMR: Distinct signals would be expected for the quaternary and methyl carbons of the tert-butyl group, the two sp² carbons of the isoxazole ring, and the carbon bearing the amino group.

-

IR Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the tert-butyl group (just below 3000 cm⁻¹), and C=N and C=C stretching vibrations characteristic of the isoxazole ring (in the 1500-1650 cm⁻¹ region).[5][6][7]

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 140.18. A prominent fragment would likely correspond to the loss of a methyl group ([M-15]⁺) from the tert-butyl moiety.[5][8]

Synthesis and Experimental Protocols

The primary synthesis of this compound involves the cyclization of pivalyl acetonitrile with hydroxylamine. The pH of the reaction medium is a critical parameter that dictates the yield and isomeric purity of the product.[9]

Caption: Synthesis pathway for this compound highlighting critical pH control.

Detailed Synthesis Protocol

Objective: To synthesize 3-Amino-5-(t-butyl)isoxazole with maximum yield by carefully controlling the reaction pH.[9]

Materials:

-

Pivalyl acetonitrile

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (or other suitable base)

-

Saturated sodium bicarbonate solution

-

Water

Procedure:

-

Prepare a basic aqueous solution of pivalyl acetonitrile.

-

Rapidly add an aqueous solution of hydroxylamine hydrochloride to the reaction mixture.[9] Upon addition, the initial pH should be around 5.6.[10]

-

Immediately adjust the pH of the mixture to a range of 6.2 to 6.5 by adding a saturated solution of sodium bicarbonate.[9][10] This adjustment should be made within the first 15 to 30 minutes of the reaction.[9]

-

Monitor the pH throughout the reaction, as it is highly sensitive. A pH below 5.0 will predominantly yield an isoxazolone byproduct, while a pH above 8.0 will result in significant formation of the 5-amino-3-(t-butyl)isoxazole isomer.[9]

-

After the reaction is complete (typically monitored by TLC or GC), the product can be isolated via extraction with an appropriate organic solvent, followed by drying and solvent evaporation.

-

Further purification can be achieved by recrystallization or column chromatography.

Chemical Reactivity

The reactivity of this compound is dominated by the nucleophilic amino group and the aromatic isoxazole ring.

Caption: Major reaction pathways for this compound.

N-Acylation

The primary amino group readily undergoes N-acylation with various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides.[11][12][13] This reaction is fundamental for incorporating the isoxazole moiety into larger molecules, a common strategy in drug discovery.

General Experimental Protocol for N-Acylation:

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base (e.g., triethylamine, pyridine) to act as an acid scavenger.

-

Cool the solution in an ice bath.

-

Add the acylating agent (e.g., acetyl chloride) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.

-

Purify the resulting amide product by chromatography or recrystallization.

Diazotization

Like other aromatic primary amines, this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C).[14][15][16] These diazonium salts are versatile intermediates that can be subsequently used in various coupling reactions (e.g., Sandmeyer, azo coupling) to introduce a wide range of functional groups onto the isoxazole ring at the 3-position.

General Experimental Protocol for Diazotization:

-

Suspend or dissolve this compound in a cold aqueous solution of a strong acid (e.g., 2M HCl).

-

Maintain the temperature at 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The formation of the diazonium salt is often indicated by a color change.

-

The resulting diazonium salt solution should be used immediately in subsequent reactions without isolation due to its inherent instability.

Cycloaddition Reactions

While isoxazoles are often synthesized via [3+2] cycloaddition reactions, the reactivity of the pre-formed this compound ring in such reactions is less common.[17][18] However, the amino group can be modified to create a dipole that can participate in 1,3-dipolar cycloadditions. The isoxazole ring itself is generally stable but can undergo ring-opening under certain reductive or basic conditions, although this is not its primary mode of reactivity.

Role in Catalysis

This compound has been utilized as a ligand or amine source in catalysis. For instance, it has been employed in the Palladium-catalyzed amination of aryl bromides (Buchwald-Hartwig amination), demonstrating its utility in forming C-N bonds.[4]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4][19]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[19][20]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[19]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[19]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[19]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19][20]

Always handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications in Research and Development

The structural motifs present in this compound make it a compound of interest in medicinal chemistry. Isoxazole derivatives are known to exhibit a wide range of biological activities.[1] This specific compound has been investigated for its potential as a CB2 receptor agonist and for its ability to inhibit the hydrolysis of L-3,4-dihydroxyphenylalanine (L-DOPA) in rat brain synaptosomes.[1] Its derivatives are explored as inhibitors for enzymes like tyrosine hydroxylase.[1] The combination of a reactive amino handle and a lipophilic tert-butyl group provides a synthetically tractable platform for developing new therapeutic agents.

Caption: A typical workflow for reactions involving this compound.

References

- 1. CAS 55809-36-4: this compound | CymitQuimica [cymitquimica.com]

- 2. B20567.22 [thermofisher.com]

- 3. 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | C7H12N2O | CID 171473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 55809-36-4 [sigmaaldrich.com]

- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN102070552B - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. scialert.net [scialert.net]

- 17. mdpi.com [mdpi.com]

- 18. BJOC - Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds [beilstein-journals.org]

- 19. This compound - High purity | EN [georganics.sk]

- 20. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of 3-Amino-5-tert-butylisoxazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-5-tert-butylisoxazole, a versatile heterocyclic amine of significant interest in pharmaceutical and chemical research. Due to a notable absence of publicly available quantitative solubility data, this document focuses on equipping researchers with the necessary experimental protocols to determine these values. The following sections detail established methodologies for solubility assessment and provide visual workflows to guide experimental design.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative data for the solubility of this compound in common organic solvents. While some sources indicate its solubility in polar solvents like methanol, precise measurements are not documented. To address this gap, this guide presents detailed experimental procedures for researchers to determine the solubility in their solvents of interest. The table below has been structured to be populated as data becomes available through experimentation.

Table 1: Solubility of this compound in Various Organic Solvents at Ambient Temperature (25 °C)

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Alcohols | ||||

| Methanol | CH₃OH | 5.1 | Data not available | Data not available |

| Ethanol | C₂H₅OH | 4.3 | Data not available | Data not available |

| Isopropanol | C₃H₇OH | 3.9 | Data not available | Data not available |

| Esters | ||||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available | Data not available |

| Ketones | ||||

| Acetone | C₃H₆O | 5.1 | Data not available | Data not available |

| Nitriles | ||||

| Acetonitrile | C₂H₃N | 5.8 | Data not available | Data not available |

| Amides | ||||

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not available | Data not available |

| Sulfoxides | ||||

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data not available | Data not available |

Note: For the structurally similar compound, 3-Amino-5-methylisoxazole, a high solubility in DMSO (55 mg/mL) has been reported and may suggest a similar trend for this compound.

Experimental Protocols for Solubility Determination

To empower researchers to generate the much-needed quantitative data, this section provides detailed methodologies for three widely accepted techniques for solubility determination.

The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a solid in a solvent.[1][2][3][4]

Principle: This method involves preparing a saturated solution of the compound at a specific temperature, taking a known volume of the supernatant, evaporating the solvent, and weighing the remaining solid solute.

Apparatus and Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum desiccator

Procedure:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.

-

Agitate the mixture in a thermostatic shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

Allow the suspension to settle.

-

Carefully withdraw a precise volume of the supernatant using a pipette, ensuring no solid particles are transferred. For volatile solvents, it is advisable to filter the supernatant quickly using a syringe filter into a pre-weighed, airtight container.

-

Accurately weigh the container with the filtrate to determine the mass of the solution.

-

Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the container with the dried solute.

-

The solubility can be calculated from the mass of the dissolved solid and the volume or mass of the solvent.

Calculation:

-

Solubility ( g/100 mL): (Mass of dried solute / Volume of filtrate) x 100

-

Molar Solubility (mol/L): (Mass of dried solute / Molecular weight of solute) / Volume of filtrate (in L)

References

An In-depth Technical Guide on the Discovery and First Synthesis of 3-Amino-5-tert-butylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 3-Amino-5-tert-butylisoxazole, a key heterocyclic building block in medicinal chemistry. The document details the seminal synthetic methodologies, emphasizing the critical role of reaction parameters in achieving regioselectivity. It presents detailed experimental protocols from foundational patents and modern optimized procedures, supported by tabulated quantitative data and spectroscopic characterization. The guide also includes visualizations of the synthetic pathways and experimental workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound is a substituted isoxazole that has garnered significant attention in the field of drug discovery and development. Its structural motif is a crucial component in a variety of biologically active compounds, most notably as a key intermediate in the synthesis of potent kinase inhibitors. The strategic placement of the amino and tert-butyl groups on the isoxazole core imparts specific physicochemical properties that are advantageous for molecular recognition and pharmacokinetic profiles of derivative drug candidates. This guide traces the origins of its synthesis, from early methods to more refined and scalable procedures, providing a technical resource for chemists in the pharmaceutical and agrochemical industries.

Discovery and First Synthesis

The synthesis of 3-aminoisoxazoles from β-ketonitriles and hydroxylamine has been a subject of study for many decades. An early and pivotal contribution to the specific synthesis of this compound was documented in a 1979 patent by Eli Lilly and Company.[1] This work established a practical method for its preparation from pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) and hydroxylamine. The key discovery highlighted in the patent was the critical importance of pH control to direct the regioselectivity of the cyclization reaction, thereby maximizing the yield of the desired 3-amino isomer over the undesired 5-amino-3-tert-butylisoxazole byproduct.

The reaction hinges on the nucleophilic attack of hydroxylamine on the two electrophilic centers of the β-ketonitrile: the ketone carbonyl carbon and the nitrile carbon. The regiochemical outcome is highly dependent on the reaction conditions.

Mechanism of Regioselective Synthesis

The selectivity of the reaction is dictated by the pH. Under weakly acidic to neutral conditions (pH 6.0-7.0), the hydroxylamine preferentially attacks the nitrile group, leading to the formation of the 3-aminoisoxazole.[2] Conversely, under basic conditions (pH > 8), the reaction favors attack at the ketone carbonyl, resulting in the 5-aminoisoxazole isomer.[3]

Below is a diagram illustrating the pH-dependent reaction pathways.

Caption: pH-Dependent Regioselectivity in Aminoisoxazole Synthesis.

Experimental Protocols

This section provides two detailed experimental protocols: the first is adapted from the foundational 1979 patent, and the second is a modern, optimized procedure published in the journal Synthesis in 2013.

Foundational Synthesis Protocol (Adapted from EP 0004149 A1)[1]

This method emphasizes careful pH control to maximize the yield of the desired product.

Step 1: Preparation of Reagents

-

A solution of pivaloylacetonitrile (1.0 mole) is prepared in a suitable solvent such as a mixture of ethanol and water.

-

An aqueous solution of hydroxylamine hydrochloride (1.1 moles) is prepared.

-

A basic solution (e.g., sodium hydroxide) is prepared for pH adjustment.

Step 2: Reaction

-

The pivaloylacetonitrile solution is cooled in an ice bath.

-

The hydroxylamine hydrochloride solution is added to the basic solution of pivaloylacetonitrile.

-

The pH of the reaction mixture is adjusted to between 6.2 and 6.5 within the first 15 to 30 minutes using the prepared basic solution.

-

The reaction is stirred at room temperature and monitored for completion (e.g., by TLC or GC).

Step 3: Work-up and Isolation

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove the ethanol.

-

The remaining aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Modern Optimized Synthesis Protocol (Adapted from Mainolfi et al., Synthesis 2013)[3]

This procedure provides a reliable and scalable method with high regioselectivity.

Step 1: Reaction Setup

-

To a solution of 4,4-dimethyl-3-oxopentanenitrile (1.0 equiv) in ethanol (0.5 M) is added an aqueous solution of hydroxylamine hydrochloride (1.2 equiv).

-

The mixture is stirred at room temperature.

Step 2: pH Adjustment and Reaction

-

An aqueous solution of sodium hydroxide is added dropwise to adjust the pH to 7-8.

-

The reaction mixture is then heated to 45 °C and stirred for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

Step 3: Cyclization

-

The reaction is cooled to room temperature, and an acid (e.g., concentrated HCl) is added to mediate the cyclization.

-

The mixture is stirred until the cyclization is complete.

Step 4: Isolation and Purification

-

The reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution).

-

The product is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The resulting solid is purified by flash column chromatography on silica gel or recrystallization to yield this compound.

Caption: General Experimental Workflow for Synthesis.

Data Presentation

This section summarizes the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 55809-36-4 | |

| Molecular Formula | C₇H₁₂N₂O | |

| Molecular Weight | 140.18 g/mol | |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 110-114 °C |

Table 2: Synthetic Yields

| Method | Key Conditions | Yield | Reference |

| Foundational (Patent) | pH controlled at 6.2-6.5 | Optimized for high yield | [1] |

| Modern (Mainolfi et al.) | pH 7-8, 45 °C | 60-90% | [3] |

Table 3: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | δ (ppm) in CDCl₃: 5.30 (s, 1H, CH), 4.20 (br s, 2H, NH₂), 1.31 (s, 9H, C(CH₃)₃) | Adapted from typical spectra |

| ¹³C NMR | δ (ppm) in CDCl₃: 178.0 (C5), 163.0 (C3), 85.0 (C4), 32.0 (C(CH₃)₃), 28.5 (C(CH₃)₃) | Adapted from typical spectra |

| Mass Spec (EI) | m/z (%): 140 (M+), 125, 99, 83, 57 | [5] |

| IR | ν (cm⁻¹) on KBr pellet: ~3400-3200 (N-H stretching), ~2960 (C-H stretching), ~1640 (N-H bending) | [6] |

Applications in Drug Development

This compound is not typically a final drug product but rather a crucial starting material or intermediate. Its most prominent application is in the synthesis of Quizartinib (AC220), a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor developed for the treatment of Acute Myeloid Leukemia (AML).[7][8] In the synthesis of Quizartinib, the amino group of this compound is used to form a urea linkage, which is a common pharmacophore in kinase inhibitors. The tert-butyl group often serves to occupy a hydrophobic pocket in the target enzyme's active site, contributing to the potency and selectivity of the final compound.

Conclusion

The synthesis of this compound represents a classic case study in heterocyclic chemistry, where understanding reaction mechanisms is paramount to controlling product formation. The foundational work in the late 1970s established the critical role of pH in dictating the regiochemical outcome of the reaction between pivaloylacetonitrile and hydroxylamine. Subsequent research has refined this process, leading to reliable and scalable protocols that are essential for the pharmaceutical industry. As a key building block for advanced drug candidates like Quizartinib, this compound continues to be a molecule of high importance, underscoring the enduring value of fundamental synthetic chemistry in modern drug discovery.

References

- 1. data.epo.org [data.epo.org]

- 2. US8883783B2 - Solid forms comprising N-(5-tert-butyl-isoxazol-3-yl)-Nâ²-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea, compositions thereof, and uses therewith - Google Patents [patents.google.com]

- 3. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 4. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | C7H12N2O | CID 171473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ysciei.com [ysciei.com]

A Technical Guide to the Regioselective Synthesis of 3-Amino-5-Alkylisoxazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-alkylisoxazoles are crucial heterocyclic scaffolds in medicinal chemistry and drug discovery, serving as key building blocks for a wide range of biologically active compounds. Their synthesis, however, often presents challenges in controlling regioselectivity, leading to mixtures of 3-amino and 5-amino isomers. This guide provides an in-depth overview of reliable and regioselective methods for the synthesis of 3-amino-5-alkylisoxazoles, focusing on key experimental protocols, quantitative data, and reaction workflows.

Core Synthetic Strategies

Three primary strategies have emerged for the regioselective synthesis of 3-amino-5-alkylisoxazoles:

-

pH-Controlled Cyclization of β-Ketonitriles with Hydroxylamine: This is a widely used and effective method where the regioselectivity is dictated by the reaction pH and temperature.

-

Two-Step Synthesis from 3-Bromoisoxazolines: This approach involves the reaction of a 3-bromoisoxazoline intermediate with an amine, followed by an oxidation step to yield the desired N-substituted 3-aminoisoxazole.

-

Cyclization of Enaminones with Hydroxylamine: The reaction of enaminones with hydroxylamine under neutral or acidic conditions provides a regioselective route to 3-aminoisoxazoles.

pH-Controlled Cyclization of β-Ketonitriles with Hydroxylamine

This method relies on the differential reactivity of the ketone and nitrile functionalities of a β-ketonitrile towards hydroxylamine under specific pH conditions. To favor the formation of the 3-amino-5-alkylisoxazole isomer, the reaction is carried out under slightly acidic to neutral pH (7-8) and at a controlled temperature (≤45 °C).[1] Under these conditions, the hydroxylamine preferentially attacks the nitrile group, leading to the desired product after acid-mediated cyclization.[1]

Experimental Protocol: General Procedure for the Synthesis of 3-Amino-5-alkylisoxazoles from β-Ketonitriles[1][2]

-

To a solution of the appropriate β-ketonitrile in a suitable solvent (e.g., ethanol/water), add an aqueous solution of hydroxylamine hydrochloride.

-

Carefully adjust the pH of the reaction mixture to a range of 7 to 8 using a suitable base (e.g., sodium hydroxide or sodium acetate). For the synthesis of 3-amino-5-(t-butyl)isoxazole, a pH range of 6.2 to 6.5 is optimal.[2]

-

Maintain the reaction temperature at or below 45 °C and stir for a sufficient time until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Upon completion, acidify the reaction mixture to facilitate the cyclization of the intermediate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to afford the pure 3-amino-5-alkylisoxazole.

Quantitative Data

The yields for the synthesis of various 3-amino-5-alkylisoxazoles using the pH-controlled cyclization of β-ketonitriles are generally good, ranging from 60% to 90%.[1]

| Alkyl Substituent (R) | Yield (%) | Reference |

| tert-Butyl | High (not specified) | [2] |

| Various Alkyl Groups | 60-90 | [1] |

Reaction Workflow

Caption: Workflow for the pH-controlled synthesis of 3-amino-5-alkylisoxazoles.

Two-Step Synthesis from 3-Bromoisoxazolines

This methodology provides access to N-substituted 3-aminoisoxazoles and involves two main steps: the formation of a 3-aminoisoxazoline intermediate and its subsequent oxidation.[3]

Experimental Protocol

Step 1: Synthesis of 3-Aminoisoxazolines [3]

-

Dissolve the 3-bromo-5-substituted-isoxazoline in a high-boiling alcoholic solvent such as n-butanol.

-

Add the desired amine and a suitable base (e.g., an inorganic or organic base).

-

Heat the reaction mixture at an elevated temperature (e.g., 116-118 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the resulting 3-aminoisoxazoline by column chromatography.

Step 2: Oxidation to 3-Aminoisoxazoles [3]

-

Dissolve the purified 3-aminoisoxazoline in a suitable solvent.

-

Add iodine and imidazole to the solution.

-

Stir the reaction mixture at room temperature until the oxidation is complete.

-

Quench the reaction and work up by washing with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the final 3-aminoisoxazole product by chromatography.

Quantitative Data

This two-step method generally provides good to excellent yields for a variety of substrates.

| Substituent at C5 | Amine | Yield of 3-Aminoisoxazoline (%) | Yield of 3-Aminoisoxazole (%) | Reference |

| Alkyl, Aryl, Heteroaryl | Various | Good to Excellent | High | [3] |

Experimental Workflow

Caption: Two-step synthesis of N-substituted 3-aminoisoxazoles from 3-bromoisoxazolines.

Cyclization of Enaminones with Hydroxylamine

The reaction of enaminones with hydroxylamine offers another regioselective route to 3-aminoisoxazoles. The selectivity is achieved by controlling the reaction conditions, with neutral or slightly acidic media favoring the formation of the 3-amino isomer.

Experimental Protocol: General Procedure for the Synthesis of 3-Arylaminoisoxazoles from Enaminones[4][5]

-

Dissolve the enaminone in a suitable solvent such as DMF or aqueous ethanol.[4][5]

-

Add an aqueous solution of hydroxylamine.

-

Heat the reaction mixture at a specified temperature (e.g., 100 °C in DMF) for several hours.[4]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Collect the precipitated product by filtration.

-

Wash the solid with water and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-arylaminoisoxazole.

Quantitative Data

This method affords 3-arylaminoisoxazoles in good yields.

| Enaminone Substrate | Reaction Conditions | Yield (%) | Reference |

| Aryl Enaminones | Aqueous hydroxylamine, DMF, 100 °C | Not specified, but described as "produced" | [4] |

| Enamides from β-dicarbonyl compounds | Hydroxylamine hydrochloride, aqueous EtOH (1:1) | 60-91 | [5] |

Reaction Mechanism

Caption: Synthesis of 3-aminoisoxazoles from enaminones.

Conclusion

The regioselective synthesis of 3-amino-5-alkylisoxazoles is achievable through several reliable methods. The choice of synthetic route will depend on the desired substitution pattern (N-substituted vs. N-unsubstituted) and the availability of starting materials. The pH-controlled cyclization of β-ketonitriles is a robust method for preparing N-unsubstituted 3-amino-5-alkylisoxazoles. For N-substituted analogs, the two-step procedure starting from 3-bromoisoxazolines is highly effective. Finally, the reaction of enaminones provides a valuable alternative for the synthesis of 3-arylaminoisoxazoles. The detailed protocols and data presented in this guide are intended to aid researchers in the efficient and selective synthesis of these important heterocyclic compounds.

References

An In-depth Technical Guide to the Tautomerism of 3-Amino-5-tert-butylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-tert-butylisoxazole is a heterocyclic compound of interest in medicinal chemistry and drug development. A critical aspect of its chemical behavior, which can significantly impact its biological activity and physicochemical properties, is its potential to exist in tautomeric forms. This technical guide provides a comprehensive overview of the amino-imino tautomerism of this compound. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from established principles of tautomerism and data from closely related analogues to provide a robust theoretical framework. This guide covers the structural aspects of the tautomers, factors influencing the tautomeric equilibrium, predicted spectroscopic characteristics for identification, and detailed experimental protocols for empirical investigation.

Introduction to Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in equilibrium and are readily interconvertible. In the case of this compound, the principal tautomeric relationship is between the amino form and the imino form.

-

Amino Tautomer: The amino group (-NH2) is exocyclic to the isoxazole ring. This form is generally considered to be the more stable tautomer in many related heterocyclic systems due to the aromaticity of the isoxazole ring.

-

Imino Tautomer: The imino group (=NH) is exocyclic, with a double bond to the ring nitrogen, and the proton is located on a ring nitrogen atom.

The position of this equilibrium is crucial as the two tautomers exhibit different hydrogen bonding capabilities, lipophilicity, and three-dimensional shapes, all of which can profoundly affect their interaction with biological targets.

Tautomeric Equilibrium and Influencing Factors

The equilibrium between the amino and imino tautomers of this compound can be influenced by a variety of factors:

-

Solvent Polarity: Polar solvents can stabilize one tautomer over the other through hydrogen bonding and dipole-dipole interactions. In many cases, polar protic solvents can favor the more polar tautomer.

-

Temperature: Changes in temperature can shift the equilibrium position. The direction of the shift depends on the enthalpy change of the tautomerization reaction.

-

pH: The acidity or basicity of the medium can significantly affect the tautomeric equilibrium by protonating or deprotonating the molecule, thereby favoring the form that is more stable in its ionized state.

-

Substituent Effects: The tert-butyl group at the 5-position of the isoxazole ring exerts both steric and electronic effects that can influence the stability of the tautomers. Its bulky nature may sterically hinder solvation or intermolecular interactions of one form, while its electron-donating nature can affect the electron density distribution within the isoxazole ring.

Predicted Spectroscopic Data for Tautomer Identification

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between tautomers. The chemical shifts of the protons and carbons will differ significantly between the amino and imino forms.

| Tautomer | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amino | tert-Butyl (CH₃) | 1.2 - 1.4 | 28 - 30 |

| tert-Butyl (C) | - | 32 - 34 | |

| Isoxazole CH | 5.8 - 6.0 | 95 - 100 | |

| Isoxazole C-NH₂ | - | 160 - 165 | |

| Isoxazole C-tBu | - | 170 - 175 | |

| NH₂ | 5.0 - 6.0 (broad) | - | |

| Imino | tert-Butyl (CH₃) | 1.3 - 1.5 | 29 - 31 |

| tert-Butyl (C) | - | 33 - 35 | |

| Isoxazole CH | 6.5 - 6.8 | 105 - 110 | |

| Isoxazole C=NH | - | 150 - 155 | |

| Isoxazole C-tBu | - | 175 - 180 | |

| NH (ring) | 8.0 - 9.0 (broad) | - | |

| =NH (exo) | 7.0 - 8.0 (broad) | - |

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy can be used to identify the functional groups present in each tautomer. The key differences will be in the N-H stretching and bending frequencies.

| Tautomer | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino | N-H stretch (asymmetric) | 3400 - 3500 |

| N-H stretch (symmetric) | 3300 - 3400 | |

| N-H bend (scissoring) | 1600 - 1650 | |

| C=N stretch (ring) | 1550 - 1600 | |

| Imino | N-H stretch (ring) | 3200 - 3300 |

| =N-H stretch (exo) | 3100 - 3200 | |

| C=N stretch (exo) | 1640 - 1680 | |

| C=C stretch (ring) | 1580 - 1620 |

Predicted UV-Vis Spectral Data

UV-Visible spectroscopy can reveal differences in the conjugated systems of the tautomers.

| Tautomer | Predicted λmax (nm) | Molar Absorptivity (ε) | Solvent |

| Amino | 230 - 250 | High | Ethanol |

| Imino | 260 - 280 | Moderate | Ethanol |

Experimental Protocols for Tautomerism Investigation

The following protocols are generalized methods for the investigation of tautomerism in this compound, based on established techniques for similar compounds.[3]

Synthesis of this compound

A reliable synthesis of this compound can be achieved through the reaction of pivaloyl acetonitrile with hydroxylamine. The regioselectivity of this reaction is highly dependent on pH. To favor the formation of the 3-amino isomer, the reaction should be maintained at a pH between 7 and 8 and at a temperature at or below 45°C.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Dissolve a sample of this compound in a range of NMR solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

-

Acquire ¹H and ¹³C NMR spectra at various temperatures (e.g., 25°C, 50°C, 75°C) to observe any temperature-dependent equilibrium shifts.

-

Utilize 2D NMR techniques (e.g., HSQC, HMBC) to aid in the definitive assignment of proton and carbon signals to each tautomer.

-

The ratio of the tautomers can be determined by integrating the signals corresponding to each form in the ¹H NMR spectrum.

-

-

IR Spectroscopy:

-

Acquire FT-IR spectra of the compound in the solid state (KBr pellet or ATR) and in solution using solvents of different polarities (e.g., CCl₄, CH₃CN).

-

Carefully analyze the N-H stretching region (3100-3500 cm⁻¹) and the C=N/C=C stretching region (1500-1700 cm⁻¹) to identify the characteristic bands of each tautomer.

-

-

UV-Vis Spectroscopy:

-

Prepare dilute solutions of the compound in a series of solvents with a wide range of polarities (e.g., hexane, dichloromethane, ethanol, water).

-

Record the UV-Vis absorption spectra for each solution.

-

Analyze the shifts in the absorption maxima (λmax) and changes in molar absorptivity to infer the predominant tautomeric form in each solvent.

-

Computational Chemistry

-

Tautomer Stability Calculations:

-

Perform quantum chemical calculations (e.g., using Density Functional Theory with a suitable basis set like B3LYP/6-31G*) to determine the relative energies of the amino and imino tautomers in the gas phase.

-

Incorporate solvent effects using a polarizable continuum model (PCM) to predict the relative stabilities in different solvents.

-

-

Spectra Prediction:

-

Calculate the theoretical NMR chemical shifts, IR vibrational frequencies, and electronic transition energies for each tautomer to aid in the interpretation of experimental spectra.

-

Visualizations

Caption: Tautomeric equilibrium of this compound.

Caption: Experimental workflow for tautomerism investigation.

Caption: Hypothetical implication of tautomerism on receptor binding.

Conclusion

The tautomerism of this compound between its amino and imino forms is a fundamental characteristic that can significantly influence its properties and biological activity. While direct experimental data on this specific molecule is sparse, this guide provides a comprehensive theoretical framework based on established chemical principles and data from analogous structures. The provided predicted spectroscopic data and detailed experimental protocols offer a solid foundation for researchers to empirically investigate and characterize the tautomeric behavior of this important heterocyclic compound. A thorough understanding and control of the tautomeric equilibrium are essential for the rational design and development of novel drug candidates based on the this compound scaffold.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix [mdpi.com]

- 3. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatility of 3-Amino-5-tert-butylisoxazole in Medicinal Chemistry: A Building Block for Targeted Therapies

3-Amino-5-tert-butylisoxazole has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active molecules. Its unique structural features, including a reactive amino group and a lipophilic tert-butyl moiety, have been instrumental in the development of potent and selective inhibitors for various therapeutic targets, particularly in oncology.

This heterocyclic amine provides a rigid core that allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological macromolecules. The amino group serves as a convenient handle for the introduction of various substituents through well-established synthetic methodologies, such as amide and urea formation, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Applications in Drug Discovery and Development

The primary application of this compound in medicinal chemistry has been in the design of kinase inhibitors. The isoxazole ring system is a bioisostere for other five-membered heterocycles and can engage in crucial hydrogen bonding and van der Waals interactions within the ATP-binding pocket of kinases. The tert-butyl group often occupies hydrophobic pockets, contributing to enhanced potency and selectivity.

A prominent example of a drug candidate synthesized using this building block is Quizartinib (AC220) , a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor that has been investigated for the treatment of Acute Myeloid Leukemia (AML).[1] The this compound core is linked via a urea moiety to a larger aromatic system, which targets the FLT3 kinase.[1]

Beyond FLT3, derivatives of this compound have been explored as inhibitors of other kinases, including VEGFR-2, and as potential agents for neurological disorders.[2][3] The adaptability of this scaffold allows for its incorporation into a wide array of molecular architectures, making it a valuable tool for lead discovery and optimization in drug development programs.

Quantitative Data Summary

The following tables summarize key quantitative data for representative compounds synthesized from this compound, highlighting their biological activity and synthetic yields.

Table 1: Biological Activity of Quizartinib (AC220) and Related Compounds

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell Proliferation IC50 (nM) | Reference |

| Quizartinib (AC220) | FLT3-ITD | 1.1 | MV4-11 | 0.56 | [1] |

| Quizartinib (AC220) | FLT3 (Wild Type) | 4.2 | RS4;11 | >10,000 | [1] |

| AB530 | FLT3 | Potent | - | - | [1] |

Table 2: Synthetic Yields of Key Intermediates and Final Products

| Reaction Step | Product | Yield (%) | Reference |

| Synthesis of this compound from pivalyl acetonitrile and hydroxylamine hydrochloride | This compound | High | |

| Formation of Phenyl-(5-tert-butyl-isoxazol-3-yl)carbamate from this compound and phenyl chloroformate | Phenyl-(5-tert-butyl-isoxazol-3-yl)carbamate | - | |

| Final coupling reaction to form Quizartinib (AC220) | N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3]benzothiazol-2-yl]phenyl}urea | High |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Synthesis of N-(5-tert-butylisoxazol-3-yl)urea Derivatives (General Procedure for Quizartinib Synthesis)

This protocol describes the general procedure for the synthesis of urea derivatives, exemplified by the final step in the synthesis of Quizartinib (AC220).

Materials:

-

This compound

-

Appropriate isocyanate or carbamate precursor (e.g., Phenyl-(5-tert-butyl-isoxazol-3-yl)carbamate for Quizartinib)

-

Aniline derivative (e.g., 4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3]benzothiazol-2-yl]aniline)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the aniline derivative (1.0 eq) in anhydrous DCM under an inert atmosphere, add the isocyanate (1.1 eq) or carbamate precursor.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, if a precipitate forms, collect the solid by filtration and wash with a suitable solvent (e.g., cold DCM or diethyl ether).

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired urea derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of N-(5-tert-butylisoxazol-3-yl)amide Derivatives (General Procedure)

This protocol outlines a general method for the synthesis of amide derivatives from this compound.

Materials:

-

This compound

-

Carboxylic acid

-

Coupling agent (e.g., HBTU, HATU, or EDC/HOBt)

-